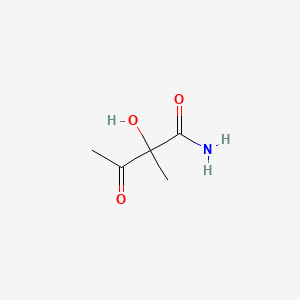

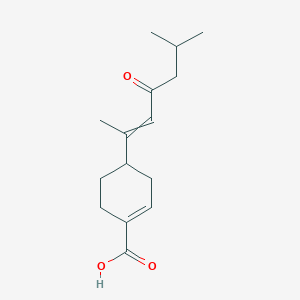

![molecular formula C14H28O2 B579962 Myristic acid, [1-14C] CAS No. 17029-30-0](/img/structure/B579962.png)

Myristic acid, [1-14C]

Übersicht

Beschreibung

Myristic acid, [1-14C] is a radiolabeled form of myristic acid, a naturally occurring saturated fatty acid also known as tetradecanoic acid. The radiolabeling involves the incorporation of carbon-14 at the first carbon position of the fatty acid chain. This compound is widely used in scientific research to trace and study metabolic pathways, lipid biochemistry, and protein modifications.

Synthetic Routes and Reaction Conditions:

Hydrolysis of Trimyristin: Myristic acid can be obtained by hydrolyzing trimyristin, a triglyceride found in nutmeg and other sources.

Radiolabeling: The incorporation of carbon-14 is achieved through a series of organic synthesis steps, starting with a precursor molecule that contains the carbon-14 isotope. The labeled precursor is then subjected to a series of reactions to form myristic acid, [1-14C].

Industrial Production Methods: Industrial production of myristic acid typically involves the extraction and hydrolysis of natural fats and oils, such as coconut oil and palm kernel oil, which are rich sources of myristic acid . The radiolabeling process is carried out in specialized facilities equipped to handle radioactive materials.

Types of Reactions:

Oxidation: Myristic acid can undergo oxidation to form myristyl aldehyde and myristyl alcohol.

Reduction: Reduction of myristic acid yields myristyl alcohol.

Esterification: Myristic acid reacts with alcohols to form esters, such as methyl myristate.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are used to facilitate esterification reactions.

Major Products:

Oxidation: Myristyl aldehyde, myristyl alcohol.

Reduction: Myristyl alcohol.

Esterification: Methyl myristate, ethyl myristate.

Wissenschaftliche Forschungsanwendungen

Myristic acid, [1-14C] is extensively used in various fields of scientific research:

Chemistry: Used to study lipid metabolism and the synthesis of complex lipids.

Biology: Employed in tracing metabolic pathways and understanding the role of fatty acids in cellular processes.

Medicine: Utilized in research on drug delivery systems and the development of radiolabeled pharmaceuticals.

Industry: Applied in the development of phase change materials for thermal energy storage

Wirkmechanismus

Myristic acid, [1-14C] exerts its effects primarily through its incorporation into lipid molecules and proteins. The radiolabel allows researchers to track the movement and transformation of the fatty acid within biological systems. Myristic acid is known to undergo myristoylation, a process where it is covalently attached to the N-terminal glycine of proteins, facilitating membrane association and protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Palmitic Acid: Another saturated fatty acid with a longer carbon chain (16 carbons).

Stearic Acid: A saturated fatty acid with an 18-carbon chain.

Lauric Acid: A saturated fatty acid with a shorter carbon chain (12 carbons).

Uniqueness of Myristic Acid, [1-14C]:

Radiolabeling: The incorporation of carbon-14 makes myristic acid, [1-14C] unique for tracing and studying metabolic processes.

Chain Length: The 14-carbon chain length of myristic acid provides specific properties in terms of membrane fluidity and protein interactions compared to other fatty acids .

Myristic acid, [1-14C] is a valuable tool in scientific research, offering insights into lipid metabolism, protein modifications, and various biological processes. Its unique properties and applications make it an essential compound in the fields of chemistry, biology, medicine, and industry.

Eigenschaften

IUPAC Name |

(114C)tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-HKGQFRNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[14C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313228 | |

| Record name | Tetradecanoic-1-14C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17029-30-0 | |

| Record name | Tetradecanoic-1-14C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic-1-14C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)